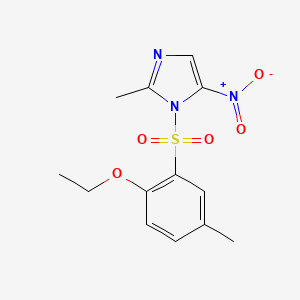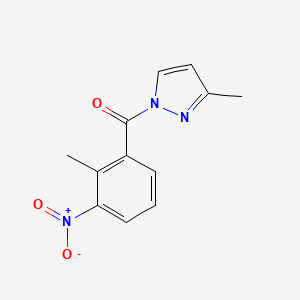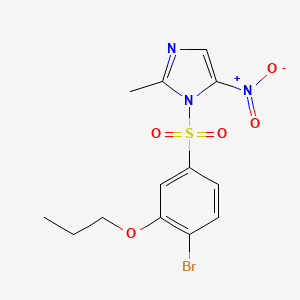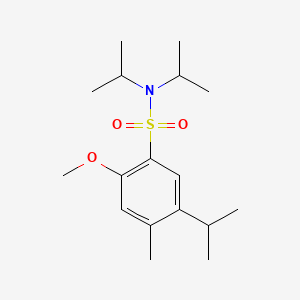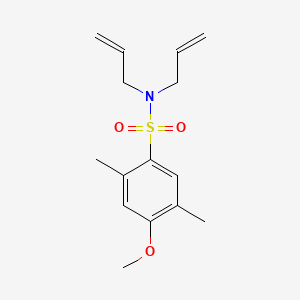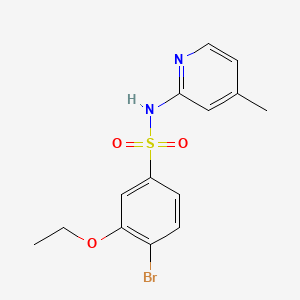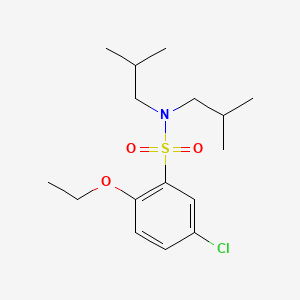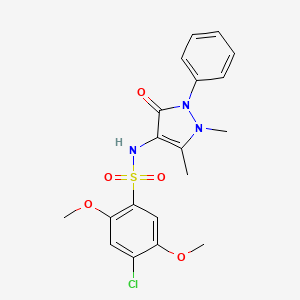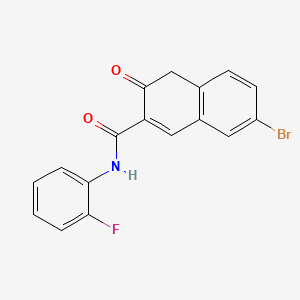
2-methoxy-N,N-bis(2-methylpropyl)-5-(propan-2-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N,N-bis(2-methylpropyl)-5-(propan-2-yl)benzene-1-sulfonamide, also known as MPBS, is a sulfonamide compound that has been synthesized and studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying different biological processes. In
Mechanism of Action
The mechanism of action of 2-methoxy-N,N-bis(2-methylpropyl)-5-(propan-2-yl)benzene-1-sulfonamide is not fully understood, but it is believed to involve the binding of the compound to sulfonamide-binding sites in proteins. This binding may affect the conformation and activity of the protein, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the modulation of GABA(A) receptor function, and the inhibition of bacterial growth. These effects make this compound a valuable tool for studying different biological processes and for the development of new therapeutic agents.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-methoxy-N,N-bis(2-methylpropyl)-5-(propan-2-yl)benzene-1-sulfonamide in lab experiments is its high specificity for sulfonamide-binding sites in proteins. This allows for the precise targeting and manipulation of these sites, which can be useful for studying the role of sulfonamide-binding sites in different biological processes. However, one limitation of using this compound is its potential toxicity and side effects, which can affect the interpretation of experimental results.
Future Directions
There are many potential future directions for research on 2-methoxy-N,N-bis(2-methylpropyl)-5-(propan-2-yl)benzene-1-sulfonamide, including the development of new synthetic methods for producing the compound, the identification of new biological targets for this compound, and the optimization of its therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in different areas of scientific research.
Conclusion
In conclusion, this compound is a valuable compound for scientific research due to its specificity for sulfonamide-binding sites in proteins and its diverse range of biochemical and physiological effects. While there are some limitations to its use in lab experiments, the potential future directions for research on this compound are numerous, making it an exciting area of study for scientists in various fields.
Synthesis Methods
The synthesis of 2-methoxy-N,N-bis(2-methylpropyl)-5-(propan-2-yl)benzene-1-sulfonamide involves a multi-step process that begins with the reaction of 2-methoxy-5-nitrobenzenesulfonamide with 2-methylpropene-1-ol in the presence of a catalyst. This reaction produces the intermediate compound, 2-methoxy-N-(2-methylpropyl)-5-nitrobenzenesulfonamide, which is then reduced to this compound using sodium dithionite. The final product is obtained by recrystallization from an appropriate solvent.
Scientific Research Applications
2-methoxy-N,N-bis(2-methylpropyl)-5-(propan-2-yl)benzene-1-sulfonamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of sulfonamide-binding sites in proteins, as a ligand for the purification of sulfonamide-binding proteins, and as a tool for studying the role of sulfonamide-binding sites in biological processes. This compound has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and bacterial infections.
Properties
IUPAC Name |
2-methoxy-N,N-bis(2-methylpropyl)-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO3S/c1-13(2)11-19(12-14(3)4)23(20,21)18-10-16(15(5)6)8-9-17(18)22-7/h8-10,13-15H,11-12H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPJHCAKZSEARP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=C(C=CC(=C1)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(2-oxo-3H-benzimidazol-1-yl)propylsulfanyl]-3-prop-2-enylquinazolin-4-one](/img/structure/B7456343.png)
![3-[3-(3,4-dimethylphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7456348.png)

